2-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline
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Overview
Description
2-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline is a complex organic compound that features a difluoromethoxy group attached to a phenyl ring, which is further connected to an oxadiazole ring and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline typically involves multiple steps. One common method includes the nucleophilic aromatic substitution of a halogenated arene with an amine via a nucleophilic aromatic substitution pathway . This reaction usually requires high temperatures and/or high pressures to ensure high yields . Another method involves the reduction of nitroarenes followed by further functionalization .
Industrial Production Methods
Industrial production of this compound may involve the use of palladium-catalyzed amination reactions. These reactions are known for their efficiency and ability to produce high yields of the desired product . The use of cyclometalated ruthenium complexes for the methylation of anilines with methanol is another method that has been explored .
Chemical Reactions Analysis
Types of Reactions
2-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of carbon-nitrogen bonds.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic aromatic substitution is a common reaction for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: For oxidation reactions.
Reducing agents: Such as hydrogen gas or metal hydrides for reduction reactions.
Nucleophiles: For substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can produce carbon-nitrogen bonded compounds, while reduction reactions typically yield amines .
Scientific Research Applications
2-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline include:
Benzimidazole derivatives: These compounds share a similar aromatic structure and have been studied for their therapeutic properties.
Phenylboronic esters: Used in various chemical reactions and share some structural similarities.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H11F2N3O2 |
---|---|
Molecular Weight |
303.26 g/mol |
IUPAC Name |
2-[3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]aniline |
InChI |
InChI=1S/C15H11F2N3O2/c16-15(17)21-12-8-4-2-6-10(12)13-19-14(22-20-13)9-5-1-3-7-11(9)18/h1-8,15H,18H2 |
InChI Key |
WMWBXXORANCUSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CC=C3OC(F)F)N |
Origin of Product |
United States |
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